2-(1H-benzimidazol-2-yl)pyran-4-one
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Overview
Description
2-(1H-benzimidazol-2-yl)pyran-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyranone Benzimidazole is known for its presence in various biologically active molecules, while pyranone is a key structural motif in many natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)pyran-4-one typically involves the condensation of o-phenylenediamine with a suitable pyranone derivative under acidic or basic conditions. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product . The reaction conditions often require reflux temperatures and the use of catalysts such as chloro(trimethyl)silane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
2-(1H-benzimidazol-2-yl)pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)pyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazole: This compound shares the benzimidazole core but has a pyrazole ring instead of a pyranone.
2-(1H-benzimidazol-2-yl)acetate: Similar in structure but with an acetate group, this compound also exhibits significant biological activity.
Uniqueness
2-(1H-benzimidazol-2-yl)pyran-4-one is unique due to the presence of both benzimidazole and pyranone moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research .
Properties
Molecular Formula |
C12H8N2O2 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)pyran-4-one |
InChI |
InChI=1S/C12H8N2O2/c15-8-5-6-16-11(7-8)12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14) |
InChI Key |
JQJFYAVKNGRUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=O)C=CO3 |
Origin of Product |
United States |
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